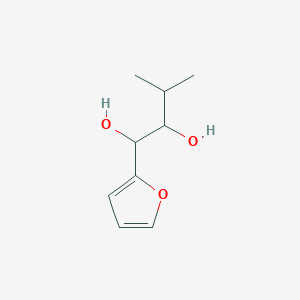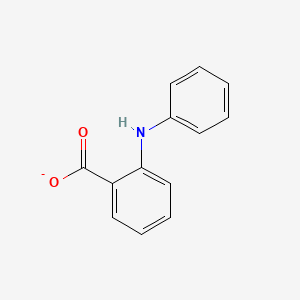
2-(Phenylamino)benzoic acid anion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylamino)benzoic acid anion, also known as N-Phenylanthranilic acid anion, is an organic compound with the molecular formula C13H11NO2. It is a derivative of benzoic acid where the carboxyl group is substituted with a phenylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Phenylamino)benzoic acid can be synthesized through the Ullmann reaction, which involves the coupling of 2-chlorobenzoic acid with aniline under microwave irradiation. The optimal conditions for this reaction include the use of copper(I) chloride as a catalyst and potassium carbonate as a base in n-butanol containing less than 20% water .
Industrial Production Methods
Industrial production of 2-(Phenylamino)benzoic acid typically involves similar synthetic routes but on a larger scale. The use of microwave irradiation in industrial settings can enhance the efficiency and yield of the reaction. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenylamino)benzoic acid anion undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenylamino compounds.
Aplicaciones Científicas De Investigación
2-(Phenylamino)benzoic acid anion has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Phenylamino)benzoic acid anion involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
Anthranilic acid: Similar structure but lacks the phenyl group.
Diphenylamine: Contains two phenyl groups but lacks the carboxyl group.
Fenamic acid: Similar structure but with different substituents on the phenyl ring.
Uniqueness
2-(Phenylamino)benzoic acid anion is unique due to its specific combination of a phenylamino group and a carboxyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
34865-87-7 |
|---|---|
Fórmula molecular |
C13H10NO2- |
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
2-anilinobenzoate |
InChI |
InChI=1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)/p-1 |
Clave InChI |
ZWJINEZUASEZBH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
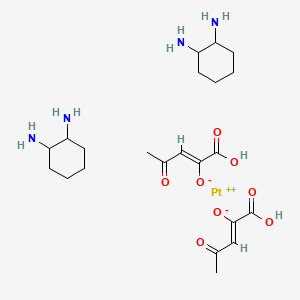
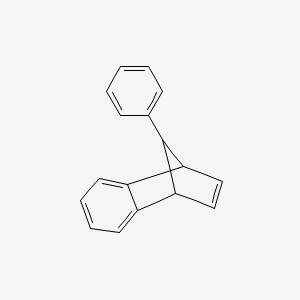
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
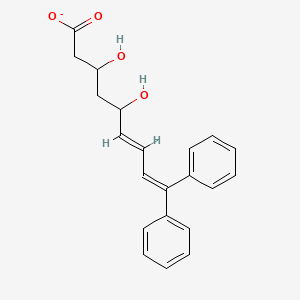
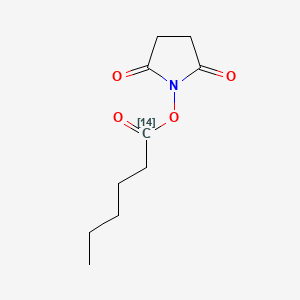
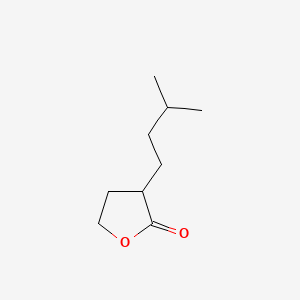
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)

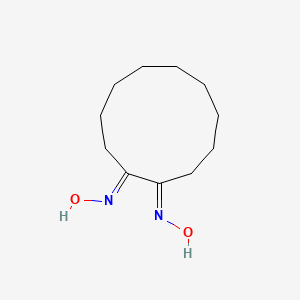
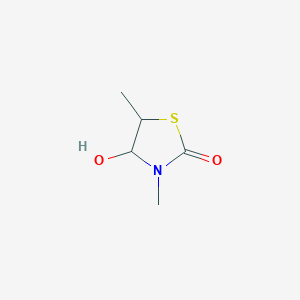
![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)
